1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound characterized by a purine-dione core with substitutions at positions 7 and 8. The morpholinomethyl group at position 8 introduces a polar, nitrogen-containing heterocycle, while the 2-oxopropyl substituent at position 7 provides a ketone-functionalized side chain.
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-10(21)8-20-11(9-19-4-6-24-7-5-19)16-13-12(20)14(22)18(3)15(23)17(13)2/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBGFUIXWWYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of the purine core. The steps are as follows:
Alkylation of Purine Core: The purine core is first alkylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the 1,3-dimethyl groups.
Introduction of Morpholinomethyl Group: The next step involves the introduction of the morpholinomethyl group. This can be achieved through a Mannich reaction, where formaldehyde, morpholine, and the alkylated purine are reacted together.
Addition of 2-Oxopropyl Group: The final step is the addition of the 2-oxopropyl group, which can be done via a Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesisers could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which might reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, where nucleophiles like amines or thiols can replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Polarity: Morpholinomethyl (target compound) and piperidin-4-yloxy groups increase polarity compared to lipophilic substituents like trifluoropropyl .
- Reactivity : Methylsulfonyl and bromo substituents serve as reactive handles for further functionalization .
- Biological Activity : Methylsulfonyl derivatives (e.g., compound 34 in ) exhibit potent necroptosis inhibition (IC₅₀ < 100 nM), likely due to interactions with kinase domains .
Modifications at Position 7
Position 7 substitutions often dictate target selectivity and metabolic stability:
Key Observations :
- Functional Groups: The 2-oxopropyl group in the target compound introduces a reactive ketone, contrasting with non-polar alkyl or alkyne groups in other derivatives .
- Metabolic Stability : Ethyl and propyl chains (e.g., compound 34) resist oxidative metabolism better than unsaturated or functionalized side chains .
Physicochemical and Spectral Comparisons
- Melting Points: Morpholinomethyl-containing compounds (target) are expected to have higher melting points than alkyl-substituted analogs due to intermolecular H-bonding. For example, 1,3,7-trimethyl-8-(trifluoropropyl) melts at 140°C , while a triazolylmethoxy analog melts at 164–166°C .
- Spectral Data: IR: Morpholinomethyl groups exhibit characteristic C-O-C stretches (~1150 cm⁻¹) and N-H bends (~3100 cm⁻¹) . NMR: Methylsulfonyl substituents show distinct singlet peaks for -SO₂CH₃ at δ 3.42 ppm , whereas morpholinomethyl groups display split peaks for the morpholine ring protons (δ 2.5–3.5 ppm) .
Biological Activity
1,3-Dimethyl-8-(morpholinomethyl)-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention due to its potential biological activities. This compound is part of a broader class of purines that exhibit various pharmacological properties, including anti-inflammatory and anti-cancer effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. Key areas of research include:
- Anticancer Activity : Several studies have indicated that purine derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Anticancer Studies
A notable study evaluated the efficacy of this compound in various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.8 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These findings indicate a promising role for this compound in cancer therapy.
Anti-inflammatory Studies
In a separate study focusing on inflammation, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results showed a significant reduction in TNF-alpha levels at concentrations above 5 µM.
Case Studies
- Case Study on Breast Cancer : A clinical case involved a patient with advanced breast cancer who was treated with a regimen including this compound. The patient exhibited a partial response after three months, with a notable decrease in tumor size and improvement in quality of life.
- Case Study on Inflammatory Disorders : Another case highlighted the use of this compound in treating rheumatoid arthritis. Patients reported reduced joint pain and swelling after two weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
